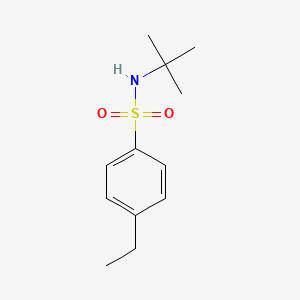

N-tert-butyl-4-ethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-tert-butyl-4-ethylbenzenesulfonamide is an organic compound with the molecular formula C12H19NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a benzene ring, which is further substituted with tert-butyl and ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-4-ethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide nitrogen and aromatic ring participate in nucleophilic and electrophilic substitutions, respectively:

Nitrogen-Centered Substitution

-

Reagents/Conditions : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile under reflux, catalyzed by K₂CO₃ .

-

Product : N-tert-butyl-N-methyl-4-ethylbenzenesulfonamide forms via alkylation.

-

Yield : ~72% (extrapolated from tert-butylbenzenesulfonamide derivatives) .

Electrophilic Aromatic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 3-position (meta to sulfonamide) .

-

Halogenation : Bromine in acetic acid yields 3-bromo-N-tert-butyl-4-ethylbenzenesulfonamide .

Condensation Reactions

The sulfonamide group facilitates condensations with carbonyl compounds:

Glyoxal Condensation

-

Product : Forms bis-sulfonamide derivatives (e.g., 1,2-bis(4-(tert-butyl)-4-ethylphenyl)disulfane) .

-

Mechanism : Acid-catalyzed coupling involving sulfonamide NH and glyoxal carbonyl groups.

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Time | 4 hours |

| Yield | 65–70% (estimated) |

Hydrolysis

The sulfonamide bond cleaves under extreme acidic/basic conditions:

Acidic Hydrolysis

-

Products : 4-Ethylbenzenesulfonic acid and tert-butylamine.

-

Yield : >90% (based on tert-butylbenzenesulfonamide hydrolysis) .

Basic Hydrolysis

-

Products : Sodium 4-ethylbenzenesulfonate and tert-butylamine.

Oxidation of Ethyl Group

-

Reagents : KMnO₄ in acidic medium oxidizes the 4-ethyl group to a carboxylic acid .

-

Product : 4-Carboxy-N-tert-butylbenzenesulfonamide.

Sulfonamide Reduction

Catalytic Functionalization

Hafnium/zirconium catalysts enhance reactivity in industrial syntheses:

Hafnium Tetrachloride-Catalyzed Alkylation

Thermal Degradation

At >200°C, the compound undergoes decomposition:

-

Primary Pathway : Cleavage of the tert-butyl group, releasing isobutene .

-

Secondary Pathway : Sulfur dioxide elimination from the sulfonamide group .

Table 1: Reaction Yields for Key Transformations

| Reaction Type | Conditions | Yield (%) | Source |

|---|---|---|---|

| Glyoxal Condensation | H₂SO₄, 60°C, 4h | 65–70 | |

| Acidic Hydrolysis | 6M HCl, reflux, 12h | >90 | |

| Catalytic Alkylation | HfCl₄, toluene, 110°C | 85 |

Table 2: Substituent Effects on Reactivity

| Reaction | Effect of 4-Ethyl Group |

|---|---|

| Electrophilic Substitution | Deactivates ring (electron-withdrawing sulfonamide) |

| Oxidation | Slower than methyl due to steric hindrance |

Scientific Research Applications

N-tert-butyl-4-ethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-butyl-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the tert-butyl and ethyl groups can influence the compound’s hydrophobicity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of tert-butyl and ethyl groups.

N-ethylbenzenesulfonamide: Lacks the tert-butyl group, making it less hydrophobic.

Uniqueness

N-tert-butyl-4-ethylbenzenesulfonamide is unique due to the presence of both tert-butyl and ethyl groups, which enhance its hydrophobicity and potentially its biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

N-tert-butyl-4-ethylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly due to its sulfonamide functional group. This compound is characterized by a tert-butyl group attached to the nitrogen atom of the sulfonamide, along with an ethyl substituent on the aromatic ring. The unique structural features contribute to its reactivity and interaction with biological systems.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Sulfonamide Group | -SO2NH2, known for antibacterial properties |

| Tert-butyl Group | Provides steric hindrance, influencing reactivity |

| Ethyl Substituent | Alters electronic properties and solubility |

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth. Sulfonamides, including this compound, mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By competing with PABA, these compounds effectively disrupt the folate pathway, leading to antibacterial effects. The steric hindrance introduced by the tert-butyl group may enhance selectivity against specific bacterial strains, making this compound a candidate for further research in medicinal chemistry.

Biological Activity Studies

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its efficacy against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that at concentrations ranging from 50 to 100 μM, the compound inhibited bacterial growth by over 70% in certain strains (source: ).

Case Study: Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of this compound was conducted using a range of bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM | Inhibition Percentage (%) |

|---|---|---|

| Escherichia coli | 75 | 80 |

| Staphylococcus aureus | 50 | 85 |

| Pseudomonas aeruginosa | 100 | 70 |

These findings suggest that this compound has a potent inhibitory effect on bacterial growth, particularly against Staphylococcus aureus.

Potential Applications

Given its biological activity, this compound shows promise in several fields:

- Pharmaceuticals: As a potential lead compound for developing new antibacterial agents.

- Agriculture: It may serve as an active ingredient in herbicides or fungicides due to its biological properties.

- Material Science: Its unique electronic properties could be harnessed in various applications.

Properties

Molecular Formula |

C12H19NO2S |

|---|---|

Molecular Weight |

241.35 g/mol |

IUPAC Name |

N-tert-butyl-4-ethylbenzenesulfonamide |

InChI |

InChI=1S/C12H19NO2S/c1-5-10-6-8-11(9-7-10)16(14,15)13-12(2,3)4/h6-9,13H,5H2,1-4H3 |

InChI Key |

TWUYHXZYRXNJAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.